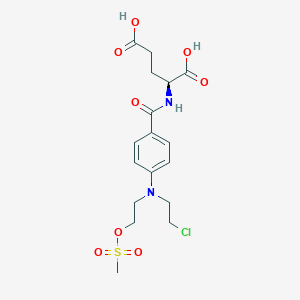
1-(Pyridin-2-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-Diaminoethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a diaminoethyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Diaminoethyl)pyridine typically involves the reaction of 2-bromoethylamine with pyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group displaces the bromine atom. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of 2-(1,2-Diaminoethyl)pyridine can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2-Diaminoethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino groups under mild conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
2-(1,2-Diaminoethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(1,2-Diaminoethyl)pyridine exerts its effects is largely dependent on its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets and pathways, influencing biological and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Aminoethylpyridine
- 2-(1,2-Diaminoethyl)benzene
- 2-(1,2-Diaminoethyl)quinoline
Uniqueness
2-(1,2-Diaminoethyl)pyridine is unique due to its dual amino groups, which provide additional sites for chemical modification and coordination. This makes it a versatile compound in both synthetic and applied chemistry.
Propriétés
Numéro CAS |
115464-35-2 |
|---|---|
Formule moléculaire |
C7H11N3 |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
1-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C7H11N3/c8-5-6(9)7-3-1-2-4-10-7/h1-4,6H,5,8-9H2 |
Clé InChI |
COSJCAMRRQYRRD-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(CN)N |
SMILES canonique |
C1=CC=NC(=C1)C(CN)N |
Synonymes |
1,2-Ethanediamine,1-(2-pyridinyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B39412.png)




![4-[bis(2-chloroethyl)amino]-N,N-dimethylbenzamide](/img/structure/B39427.png)




![3-CHLORO-4-[1,1,2-TRIFLUORO-2-(TRIFLUOROMETHOXY)ETHOXY]BENZENAMINE](/img/structure/B39436.png)

